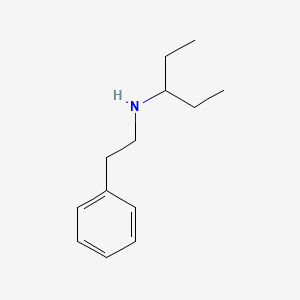

(1-Ethylpropyl)(2-phenylethyl)amine

Descripción general

Descripción

(1-Ethylpropyl)(2-phenylethyl)amine is a versatile chemical compound with a unique structure that enables its use in various scientific research areas. This compound is particularly notable for its applications in drug synthesis, organic chemistry studies, and as a catalyst in numerous reactions.

Mecanismo De Acción

Target of Action

The primary targets of (1-Ethylpropyl)(2-phenylethyl)amine, a derivative of phenethylamine , are likely to be similar to those of phenethylamines. Phenethylamines primarily target the human trace amine-associated receptor 1 (hTAAR1) and various enzymes such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) .

Mode of Action

This compound interacts with its targets by binding to the hTAAR1 receptor and inhibiting enzymes like MAO-B and ALDH . This interaction can lead to changes in neurotransmission, particularly monoamine neurotransmission .

Biochemical Pathways

The affected biochemical pathways of this compound are likely to be similar to those of phenethylamines. Phenethylamines are known to affect the biosynthesis of biogenic amines, which are formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones .

Pharmacokinetics

Phenethylamines, which this compound is a derivative of, are primarily metabolized by mao-b and aldh . These enzymes convert phenethylamine into phenylacetic acid in the small intestine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of phenethylamines. Phenethylamines act as central nervous system stimulants in humans . They regulate monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Análisis Bioquímico

Biochemical Properties

(1-Ethylpropyl)(2-phenylethyl)amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters and trace amines . The interaction with MAO-B suggests that this compound may influence the levels of neurotransmitters in the brain, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by regulating monoamine neurotransmission, binding to trace amine-associated receptor 1 (TAAR1), and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist for human trace amine-associated receptor 1 (hTAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), thereby regulating monoamine neurotransmission . Additionally, it induces acetylcholine release via a glutamate-mediated mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that phenethylamine, a related compound, has a short half-life and is rapidly metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) in the small intestine . This rapid metabolism suggests that this compound may also have a short duration of action in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can lead to significant changes in physiological processes. High doses of phenethylamine, a structurally similar compound, have been associated with increased risk of hypotension, sedation, and respiratory depression . These findings suggest that this compound may exhibit similar dose-dependent effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) . These enzymes play a crucial role in the degradation of the compound, leading to the formation of metabolites that are excreted from the body. The involvement of these metabolic pathways suggests that this compound may influence metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is known to interact with vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the transport of monoamines into synaptic vesicles . This interaction affects the localization and accumulation of the compound within cells, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. It is likely to be localized in regions where monoamine neurotransmission occurs, such as synaptic vesicles and neuronal terminals . The targeting signals and post-translational modifications that direct the compound to specific compartments or organelles are essential for its activity and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (1-Ethylpropyl)(2-phenylethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method is the Leuckart reaction, which is a reductive amination process involving aldehydes and ketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Leuckart reaction is particularly favored due to its simplicity and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: (1-Ethylpropyl)(2-phenylethyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include halogenoalkanes, ammonia, aldehydes, and ketones. The reaction conditions vary depending on the desired product but often involve heating and the use of catalysts .

Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, as well as quaternary ammonium salts. These products are valuable intermediates in the synthesis of more complex compounds .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Complex Organic Molecules

- (1-Ethylpropyl)(2-phenylethyl)amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules essential for research and industrial applications.

2. Intermediate in Chemical Reactions

- The compound can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity enables it to undergo transformations that yield valuable derivatives used in drug development and agricultural products.

Biological Applications

1. Pharmacological Research

- Ongoing studies are investigating the potential therapeutic effects of this compound on neurological disorders. Its interaction with biological systems suggests possible applications in treating conditions such as depression and anxiety by modulating neurotransmitter release.

2. Interaction with Biological Molecules

- Research indicates that this compound may interact with various biomolecules, influencing physiological processes. Its ability to bind with neurotransmitter receptors could lead to significant insights into its role in neurobiology.

Medical Applications

1. Neurological Disorders

- Preliminary research suggests that this compound might exhibit properties beneficial for treating neurological disorders. Investigations into its mechanism of action reveal potential pathways for therapeutic intervention, particularly concerning mood regulation and cognitive function.

2. Drug Development

- The compound's unique chemical properties make it a candidate for drug development, particularly in creating new medications targeting the central nervous system. Its structural characteristics could lead to novel pharmacological agents with improved efficacy and reduced side effects.

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound on neurotransmitter release demonstrated its potential to enhance serotonin levels in neuronal cultures. This modulation indicates its relevance in developing treatments for mood disorders.

Case Study 2: Synthesis Pathways

Research exploring synthetic pathways involving this compound highlighted its effectiveness as an intermediate in producing complex amines used in pharmaceuticals. The study optimized reaction conditions to maximize yield and purity.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to (1-Ethylpropyl)(2-phenylethyl)amine include other phenethylamines, such as dopamine, norepinephrine, and epinephrine. These compounds share a common structural motif and exhibit similar biological activities .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the 1-ethylpropyl and 2-phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

(1-Ethylpropyl)(2-phenylethyl)amine is a chemical compound that belongs to the phenethylamine class, which is known for its diverse biological activities. This compound has garnered attention in pharmacology and organic chemistry due to its unique structure and potential applications in drug development and synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19N and features a distinctive combination of ethylpropyl and phenylethyl groups. This unique structure contributes to its biological activity, particularly in interactions with neurotransmitter systems.

The primary biological targets of this compound include:

- Trace Amine-Associated Receptor 1 (TAAR1) : This compound acts as an agonist for hTAAR1, influencing neurotransmitter release and signaling pathways.

- Monoamine Oxidase B (MAO-B) : It inhibits this enzyme, which is responsible for the degradation of biogenic amines, thereby increasing the availability of neurotransmitters such as dopamine and serotonin.

- Vesicular Monoamine Transporter 2 (VMAT2) : The compound inhibits VMAT2, affecting monoamine storage and release in neurons.

These interactions suggest that this compound may exert stimulant effects on the central nervous system similar to other phenethylamines.

Biochemical Pathways

The compound is metabolized primarily through MAO-B and aldehyde dehydrogenase (ALDH), leading to various physiological effects. The inhibition of MAO-B can enhance dopaminergic activity, which is significant in treating neurological disorders. Additionally, it may influence pathways related to mood regulation and cognitive function.

Cellular Effects

Research indicates that this compound affects various cell types by:

- Regulating Neurotransmission : By modulating monoamine levels, it can impact mood and behavior.

- Influencing Cell Viability : At varying doses, it can either promote or inhibit cell growth, depending on the concentration used.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a rapid metabolism via MAO-B, leading to a short half-life. This rapid degradation necessitates careful dosage management in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the effects of this compound in both in vitro and in vivo settings:

| Study | Findings |

|---|---|

| Study 1 | Investigated the agonistic effects on TAAR1; results indicated enhanced dopaminergic signaling. |

| Study 2 | Examined the inhibition of MAO-B; found increased levels of dopamine in rodent models. |

| Study 3 | Analyzed cellular responses; demonstrated dose-dependent effects on cell viability in neuronal cultures. |

These studies highlight the potential therapeutic applications of this compound in treating mood disorders and neurodegenerative diseases.

Propiedades

IUPAC Name |

N-(2-phenylethyl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDCELUOAPMLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500683 | |

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71797-47-2 | |

| Record name | N-(2-Phenylethyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.